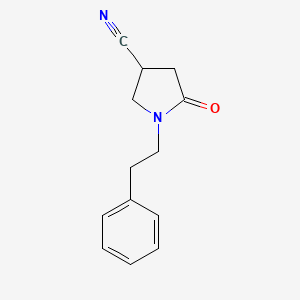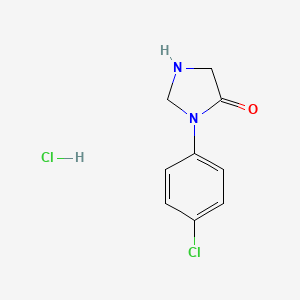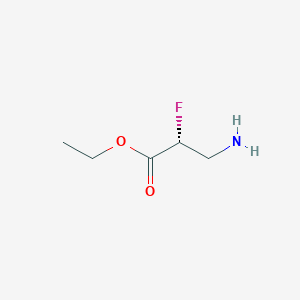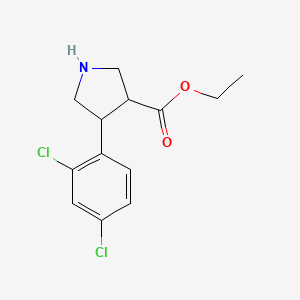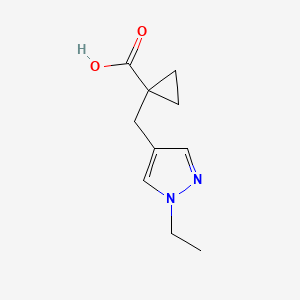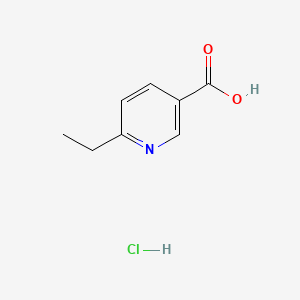
4-(3-Methoxyphenyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)butan-2-amine is a chemical compound with the molecular formula C11H17NO. It belongs to the class of substituted phenethylamines and is structurally related to the neurotransmitter dopamine. The compound is characterized by the presence of two methoxy (OCH~3~) groups on the phenethylamine backbone.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 4-(3-Methoxyphenyl)butan-2-amine involves several steps. One common synthetic route includes the following reactions:
Alkylation of Phenethylamine Derivative: Starting with a phenethylamine derivative (such as 3,4-dimethoxyphenethylamine), alkylation occurs at the α-carbon position using an appropriate alkyl halide or alkylating agent.
Reductive Amination: The alkylation product undergoes reductive amination using a reducing agent (e.g., sodium cyanoborohydride) and an amine source (e.g., methylamine).
Purification and Isolation: The resulting this compound is purified and isolated.
Industrial Production: Industrial-scale production methods are not widely documented, but the compound can be synthesized in laboratories using the above synthetic routes.
Análisis De Reacciones Químicas
4-(3-Methoxyphenyl)butan-2-amine can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or other oxidized products.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: Substitution reactions may occur at the aromatic ring or the amino group.
Common reagents and conditions depend on the specific reaction type and functional groups involved.
Aplicaciones Científicas De Investigación
Chemistry::
Precursor: Used as a precursor in the synthesis of other compounds.
Pharmaceutical Research: Investigated for potential drug development due to its structural similarity to dopamine.
Neurotransmitter Analog: Studied for its effects on neurotransmitter systems.
Receptor Binding Studies: Used in binding studies to explore interactions with receptors.
Chemical Intermediates: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action for 4-(3-Methoxyphenyl)butan-2-amine remains an area of ongoing research. It likely interacts with receptors in the central nervous system, affecting neurotransmission and cellular signaling pathways.
Comparación Con Compuestos Similares
4-(3-Methoxyphenyl)butan-2-amine shares structural features with other phenethylamines, including:
3,4-Dimethoxyphenethylamine (DMPEA): A close structural analogue.
Dopamine: The endogenous neurotransmitter it resembles.
its unique combination of methoxy groups distinguishes it from these related compounds.
Remember that further research and experimental evidence are essential to fully understand the compound’s properties and applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9H,6-7,12H2,1-2H3 |
Clave InChI |
KZECXEYLEYCQJH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC(=CC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


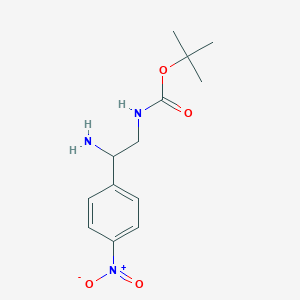
![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)
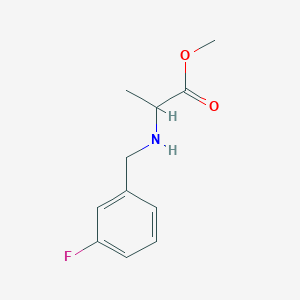
![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)

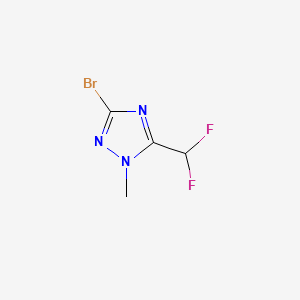
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
